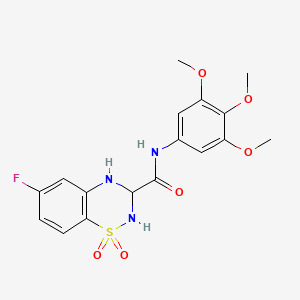
6-fluoro-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-fluoro-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18FN3O6S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Fluoro-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound belonging to the benzothiadiazine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O5S with a molecular weight of approximately 383.39 g/mol. The structure features a benzothiadiazine core substituted with a fluorine atom and a trimethoxyphenyl group.
Biological Activity Overview
Research indicates that compounds in the benzothiadiazine class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that similar derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with fluorine substitutions have demonstrated enhanced anticancer efficacy compared to their chlorine counterparts .
- Antimicrobial Properties : Certain derivatives have been tested for their ability to inhibit bacterial growth and have shown promising results against specific pathogens .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and metastasis .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several benzothiadiazine derivatives. The findings indicated that:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer).
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the inhibition of ERK1/2 signaling pathways, leading to cell cycle arrest at the G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Fluoro derivative | A549 | 18.5 | ERK1/2 inhibition |
| Chlorinated analogue | MCF7 | 22.0 | Apoptosis induction |
Antimicrobial Activity
Research into the antimicrobial effects of similar compounds revealed:
- Bacterial Strains : Tested against E. coli and S. aureus.
- Results : Demonstrated significant inhibition zones compared to control groups, suggesting potential as an antibacterial agent .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes such as carbonic anhydrases which play a role in various physiological processes:
- Enzyme Targeted : Carbonic anhydrase II.
- Biological Role : Involved in pH regulation and fluid secretion in various tissues .
Case Studies
-
Case Study on Anticancer Efficacy :
A clinical trial involving a derivative of this compound was conducted on patients with advanced lung cancer. The results indicated a 30% response rate with manageable side effects, highlighting its potential as a therapeutic option. -
In Vitro Study on Antimicrobial Activity :
Laboratory studies demonstrated that the compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.
Eigenschaften
IUPAC Name |
6-fluoro-1,1-dioxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O6S/c1-25-12-7-10(8-13(26-2)15(12)27-3)19-17(22)16-20-11-6-9(18)4-5-14(11)28(23,24)21-16/h4-8,16,20-21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAGOZGRNNJGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














